2-Hydroxy-3-methylpentanoic acid

描述

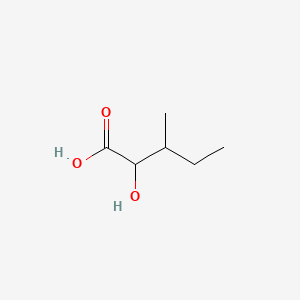

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILPIWOPNGRASR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862016 | |

| Record name | 2-Hydroxy-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-15-3 | |

| Record name | 2-Hydroxy-3-methylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-methylvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-methylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Hydroxy-3-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methylpentanoic acid, also known as 2-hydroxy-3-methylvaleric acid, is a branched-chain hydroxy fatty acid that plays a significant role in human metabolism. As a derivative of L-isoleucine metabolism, its presence and concentration in biological fluids are critical indicators of metabolic health.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, stereoisomerism, metabolic significance, and detailed analytical and synthetic protocols. A focal point of this guide is its association with Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder.

Chemical Properties and Stereoisomerism

This compound (C6H12O3, Molar Mass: 132.16 g/mol ) is a chiral molecule with two stereocenters, resulting in four possible stereoisomers. The identity and biological activity of this compound are highly dependent on its stereochemistry. The different stereoisomers are designated by their specific CAS numbers, highlighting the importance of stereospecific analysis and synthesis in research and diagnostics.

| Property | Value | Reference |

| Molecular Formula | C6H12O3 | --INVALID-LINK-- |

| Molar Mass | 132.16 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

Table 1: General Properties of this compound

The various stereoisomers and their respective CAS numbers are crucial for specific applications and research contexts. Below is a table summarizing the known CAS numbers for different forms of this compound.

| Stereoisomer/Mixture | CAS Number |

| Mixture of Diastereomers | 488-15-3 |

| (2S,3S) | 51576-04-6 |

| (2R,3R) | 86540-81-0 |

| (2S,3R) | 86630-77-5 |

| (2R,3S) | 70748-47-9 |

Table 2: CAS Numbers of this compound Stereoisomers

Metabolic Significance: The Isoleucine Degradation Pathway

This compound is an intermediate in the catabolism of the essential branched-chain amino acid, L-isoleucine. This metabolic pathway is crucial for energy production. The degradation of isoleucine begins with a transamination reaction to form α-keto-β-methylvaleric acid, which is then oxidatively decarboxylated. A defect in the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the enzyme responsible for this decarboxylation, leads to the accumulation of branched-chain amino acids and their keto- and hydroxy-acid derivatives, resulting in Maple Syrup Urine Disease (MSUD).[2][3]

In MSUD, the buildup of α-keto-β-methylvaleric acid leads to its alternative reduction to this compound. Consequently, elevated levels of this compound in urine and plasma are a key diagnostic marker for this disorder.[4]

Figure 1: Simplified metabolic pathway of L-isoleucine degradation and the formation of this compound in Maple Syrup Urine Disease (MSUD).

Quantitative Data in Biological Fluids

The concentration of this compound is significantly elevated in individuals with MSUD compared to healthy controls. The following table provides an overview of the reported concentration ranges in plasma and urine.

| Analyte | Biological Fluid | Condition | Concentration Range (μmol/L) |

| Leucine | Plasma | MSUD | Markedly increased |

| Isoleucine | Plasma | MSUD | Elevated |

| Valine | Plasma | MSUD | Elevated |

| Alloisoleucine | Plasma | MSUD | Present (diagnostic marker) |

| This compound | Urine | MSUD | Elevated |

| α-Keto-β-methylvaleric acid | Urine | MSUD | Elevated |

Table 3: Typical Concentrations of Relevant Metabolites in MSUD. (Data compiled from various sources, specific concentrations can vary significantly between patients and with dietary management).[3][4][5][6]

Experimental Protocols

Stereoselective Synthesis of (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic acid (A representative procedure for a related β-hydroxy acid)

This protocol describes a general approach for the synthesis of a β-hydroxy acid, which can be adapted for this compound.

Materials:

-

2,6-Dimethylphenol

-

Propanoyl chloride

-

Sodium hydride

-

Diisopropylamine

-

n-Butyllithium

-

Isobutyraldehyde

-

Dry ether, hexane, tetrahydrofuran

-

Hydrochloric acid, sodium hydroxide, magnesium sulfate, potassium hydroxide, methanol

Procedure:

-

Preparation of 2,6-Dimethylphenyl propanoate:

-

To a suspension of sodium hydride in dry ether, add a solution of 2,6-dimethylphenol in dry ether dropwise at 0°C.

-

After hydrogen evolution ceases, add propanoyl chloride in dry ether dropwise.

-

After stirring, quench the reaction with water. Separate the ether layer, wash successively with NaOH, water, and HCl, and then dry over magnesium sulfate.

-

Remove the ether and distill the residue to obtain 2,6-dimethylphenyl propanoate.

-

-

Formation of the β-Hydroxy Ester:

-

Prepare a solution of lithium diisopropylamide (LDA) in tetrahydrofuran.

-

Add the 2,6-dimethylphenyl propanoate to the LDA solution at -78°C.

-

Add isobutyraldehyde dropwise at -78°C.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ether, wash with water and brine, and dry over magnesium sulfate.

-

-

Hydrolysis to the β-Hydroxy Acid:

-

Dissolve the crude β-hydroxy ester in methanol.

-

Add a solution of potassium hydroxide in methanol/water and stir.

-

Neutralize with dry ice.

-

Remove the methanol and extract the aqueous layer with ether.

-

Acidify the aqueous layer with HCl and extract with ether.

-

Dry the combined organic extracts and remove the solvent to yield the product.

-

This is a generalized procedure based on a similar synthesis and would require optimization for the specific synthesis of this compound stereoisomers.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of organic acids, including this compound, in urine.

1. Sample Preparation and Extraction:

-

To 1-2 mL of urine, add an appropriate internal standard.

-

Acidify the sample to pH < 2 with 6M HCl.

-

Saturate the sample with sodium chloride.

-

Perform a liquid-liquid extraction with ethyl acetate (3 x 5 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation):

-

To the dried extract, add 50-100 μL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Seal the vial and heat at 60-80°C for 30 minutes.

-

Cool to room temperature before injection.

3. GC-MS Conditions:

-

GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 μm film thickness).

-

Injection: 1 μL in splitless mode.

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

MS Parameters: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode (m/z 50-600) for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.

Figure 2: General workflow for the GC-MS analysis of this compound in urine.

Potential Role in Cellular Signaling

While the primary role of this compound is in intermediary metabolism, other hydroxy-carboxylic acids have been identified as ligands for G-protein coupled receptors (GPCRs), suggesting a potential role in cellular signaling. For instance, lactate (2-hydroxypropanoic acid) is a ligand for GPR81. Although direct evidence for this compound acting as a signaling molecule is currently limited, its structural similarity to other known GPCR ligands warrants further investigation into its potential effects on cellular signaling pathways, particularly in the context of the high concentrations observed in MSUD.

Conclusion

This compound is a metabolite of significant interest due to its direct link to the catabolism of L-isoleucine and its role as a key biomarker for Maple Syrup Urine Disease. Understanding its stereochemistry, metabolic pathway, and the methods for its synthesis and analysis are crucial for researchers in metabolic diseases and drug development. The detailed protocols and data presented in this guide provide a solid foundation for further research into the biological roles and potential therapeutic implications of this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clinical and Biochemical Profiles of Maple Syrup Urine Disease in Malaysian Children - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasma amino acid and urine organic acid profiles of Filipino patients with maple syrup urine disease (MSUD) and correlation with their neurologic features - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-methylpentanoic acid, a chiral α-hydroxy acid and a key metabolite of the essential amino acid isoleucine, is a molecule of significant interest in metabolic research and as a versatile building block in the pharmaceutical industry. Its stereochemistry plays a crucial role in its biological activity and application in asymmetric synthesis. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, including stereoselective, asymmetric, and racemic methodologies. Detailed experimental protocols, quantitative data, and a discussion of the compound's role in biological pathways and drug development are presented to serve as a valuable resource for researchers and professionals in the field.

Introduction

This compound is a branched-chain α-hydroxy acid that exists as four possible stereoisomers due to its two chiral centers at the C2 and C3 positions. In biological systems, it is primarily known as a metabolite in the degradation pathway of L-isoleucine.[1] The presence and concentration of specific stereoisomers of this compound can serve as biomarkers for certain metabolic disorders, such as maple syrup urine disease.[1]

Beyond its metabolic significance, this molecule is a valuable chiral synthon in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). For instance, derivatives of (S)-2-hydroxy-3-methylbutanoic acid, a closely related compound, are utilized in the synthesis of the angiotensin II receptor blocker, Valsartan.[2] The ability to selectively synthesize specific stereoisomers of this compound is therefore of considerable importance.

This guide details various synthetic strategies to access this molecule, providing researchers with the necessary information to select and implement the most suitable method for their specific application.

Stereoselective Synthesis from L-Isoleucine

A highly efficient and stereospecific method for the synthesis of (2S,3S)-2-hydroxy-3-methylpentanoic acid involves the diazotization of the naturally occurring amino acid, L-isoleucine. This reaction proceeds with retention of configuration at the C3 center.

Experimental Protocol: Diazotization of L-Isoleucine

This protocol is adapted from a known procedure for the synthesis of α-hydroxy acids from α-amino acids.

Materials:

-

L-Isoleucine

-

0.5 M Sulfuric acid

-

Sodium nitrite (NaNO₂)

-

Sodium chloride (NaCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

A solution of L-isoleucine (10 mmol) is prepared in 40 mL of chilled 0.5 M sulfuric acid.

-

To this stirring solution, a solution of sodium nitrite (60 mmol) in 15 mL of water is added dropwise, maintaining the temperature at 0-5 °C.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.

-

The reaction mixture is then saturated with sodium chloride.

-

The aqueous solution is extracted three times with diethyl ether.

-

The combined ether extracts are dried over anhydrous sodium sulfate and filtered.

-

The solvent is removed under reduced pressure.

-

The resulting solid residue is purified by crystallization from an ether-hexane mixture to yield (2S,3S)-2-hydroxy-3-methylpentanoic acid.

Quantitative Data

| Parameter | Value |

| Yield | 65% |

| Melting Point | 51 °C |

| Optical Rotation | [α]D = +8.2 (c=1.31, MeOH) |

| ¹H-NMR (DMSO-d6) | δ 3.75 (d, 1H), 1.65 (m, 1H), 1.38 (m, 1H), 1.12 (m, 1H), 0.84 (d, 3H), 0.81 (t, 3H) |

Racemic Synthesis Strategies

For applications where stereochemistry is not critical, or as a starting point for chiral resolution, several classic organic reactions can be employed to synthesize a racemic mixture of this compound.

Reformatsky Reaction

The Reformatsky reaction provides a route to β-hydroxy esters, which can be hydrolyzed to the corresponding β-hydroxy acids. For the synthesis of an α-hydroxy acid like the target molecule, a variation of this reaction can be envisioned. A more direct approach would involve the reaction of an α-haloester with a suitable carbonyl compound. In this case, the reaction of an ester of 2-bromopropanoate with propanal in the presence of zinc metal would yield the ethyl or methyl ester of this compound. Subsequent hydrolysis would provide the desired acid.

Conceptual Workflow:

-

Formation of the Organozinc Reagent: Ethyl 2-bromopropanoate reacts with activated zinc dust to form the Reformatsky reagent.

-

Nucleophilic Addition: The organozinc reagent adds to the carbonyl carbon of propanal.

-

Work-up and Hydrolysis: An acidic work-up protonates the alkoxide, and subsequent hydrolysis of the ester yields this compound.

Cyanohydrin Synthesis

Another classical approach is through the formation of a cyanohydrin, followed by hydrolysis of the nitrile group to a carboxylic acid.

Conceptual Workflow:

-

Cyanohydrin Formation: 3-Methyl-2-pentanone is treated with a cyanide source, such as potassium cyanide (KCN) and a proton source, to form the corresponding cyanohydrin, 2-hydroxy-2-cyano-3-methylpentane.

-

Hydrolysis: The cyanohydrin is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding this compound.

Asymmetric Synthesis Strategies

For applications in drug development, the synthesis of a single enantiomer is often required. Asymmetric synthesis provides routes to enantiomerically enriched products without relying on chiral starting materials from natural sources.

Asymmetric Reduction of 2-Keto-3-methylpentanoic Acid

The asymmetric reduction of the prochiral ketone, 2-keto-3-methylpentanoic acid, is a promising strategy. This can be achieved using chiral reducing agents or biocatalysts.

Conceptual Workflow:

-

Substrate Preparation: 2-Keto-3-methylpentanoic acid is prepared.

-

Asymmetric Reduction: The keto acid is reduced using a chiral catalyst, such as a ruthenium-based catalyst with a chiral ligand (e.g., BINAP), or an enzyme like a ketoreductase. The choice of catalyst or enzyme determines the stereochemical outcome.

-

Purification: The resulting enantiomerically enriched this compound is purified.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries can be temporarily attached to a substrate to direct a stereoselective reaction. For instance, an achiral propionyl derivative could be attached to a chiral auxiliary, such as an Evans oxazolidinone. Diastereoselective α-hydroxylation followed by removal of the auxiliary would yield the enantiomerically pure α-hydroxy acid.

Biological Role and Signaling Pathways

This compound is an intermediate in the catabolism of isoleucine.[1] This metabolic pathway is crucial for energy production and providing precursors for other biosynthetic pathways.

Isoleucine Catabolism Pathway

Caption: Simplified metabolic pathway of isoleucine catabolism.

Elevated levels of this compound in bodily fluids are indicative of disruptions in this pathway, as seen in metabolic disorders like maple syrup urine disease.[1] While not a primary signaling molecule itself, its concentration can reflect the metabolic state and the flux through the branched-chain amino acid (BCAA) catabolic pathway. Dysregulation of BCAA metabolism has been linked to insulin resistance and other metabolic syndromes, suggesting an indirect role for its metabolites in broader signaling networks.[3]

Application in Drug Development

The chiral nature of this compound makes it a valuable chiral building block for the synthesis of pharmaceuticals. Its defined stereocenters can be incorporated into larger molecules to ensure the correct three-dimensional structure required for specific biological activity. As mentioned, a related compound is a precursor in the synthesis of Valsartan, highlighting the potential of this class of molecules in drug manufacturing.[2]

Synthetic Utility Workflow

Caption: General workflow for the use of this compound as a chiral building block.

Conclusion

The synthesis of this compound can be achieved through various methodologies, each with its own advantages regarding stereocontrol, scalability, and starting material availability. The stereospecific synthesis from L-isoleucine is a straightforward method for obtaining the (2S,3S)-stereoisomer. Racemic and asymmetric approaches offer alternatives for accessing other stereoisomers or for applications where stereochemistry is not a primary concern. The role of this compound as a metabolic intermediate and a chiral building block underscores its importance in both biological and synthetic chemistry. This guide provides a foundational understanding of the synthesis and significance of this multifaceted molecule, aiming to facilitate further research and application in the scientific community.

References

The Role of 2-Hydroxy-3-methylpentanoic Acid in Isoleucine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methylpentanoic acid, also known as 2-hydroxy-3-methylvaleric acid, is a key intermediate in the metabolic pathway of the essential branched-chain amino acid (BCAA), isoleucine. As a product of the reduction of its corresponding α-keto acid, 2-keto-3-methylvaleric acid, this hydroxy acid plays a significant role in various physiological and pathological states. Its accumulation is a notable biomarker in certain inborn errors of metabolism, particularly Maple Syrup Urine Disease (MSUD). An in-depth understanding of its formation, stereochemistry, and quantification is crucial for diagnosing and monitoring metabolic disorders, as well as for developing novel therapeutic interventions. This technical guide provides a comprehensive overview of the role of this compound in isoleucine metabolism, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Chemical Properties and Stereoisomerism

This compound is a chiral molecule possessing two stereocenters, leading to the existence of four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The specific stereoisomers present in biological systems are a direct consequence of the stereospecificity of the enzymes involved in isoleucine metabolism. The differential analysis of these stereoisomers is critical for a precise understanding of metabolic fluxes and enzymatic activities.

| Property | Value |

| Chemical Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-hydroxy-3-methylvaleric acid, α-hydroxy-β-methylvaleric acid |

| CAS Number | 488-15-3 |

Role in Isoleucine Metabolism

The formation of this compound is a critical step in the catabolic pathway of isoleucine. Following the transamination of isoleucine to 2-keto-3-methylvaleric acid, a portion of this α-keto acid can be diverted from the main oxidative decarboxylation pathway and undergo reduction to form this compound. This reaction is catalyzed by one or more NADH or NADPH-dependent 2-ketoacid reductases, with evidence suggesting a role for certain lactate dehydrogenase (LDH) isozymes.[1]

In healthy individuals, the concentration of this compound in biological fluids is typically low.[2] However, in pathological conditions such as Maple Syrup Urine Disease (MSUD), a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex leads to a significant accumulation of branched-chain α-keto acids, including 2-keto-3-methylvaleric acid.[3][4] This accumulation drives the reductive pathway, resulting in markedly elevated levels of this compound in plasma and urine.[5][6]

Signaling Pathway: Isoleucine Catabolism and this compound Formation

Quantitative Data

The concentration of this compound is a critical diagnostic marker for MSUD. While precise values can vary depending on the analytical method, patient's metabolic state, and diet, a significant elevation is consistently observed in affected individuals.

| Analyte | Biological Matrix | Condition | Concentration Range |

| This compound | Urine | Healthy | Very low / often undetectable[2] |

| MSUD | Significantly elevated[4][5][6] | ||

| Plasma | Healthy | Low nanomolar to low micromolar range | |

| MSUD | Markedly elevated[5] |

Experimental Protocols

Accurate quantification of this compound, particularly its stereoisomers, requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique.

Protocol: Chiral Separation and Quantification of this compound Stereoisomers in Urine by GC-MS

This protocol describes the derivatization of this compound to form diastereomers, allowing for their separation on a standard achiral GC column.

1. Sample Preparation and Extraction:

-

To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled analog of this compound).

-

Acidify the sample to pH 1-2 with hydrochloric acid.

-

Extract the organic acids with 3 x 3 mL of ethyl acetate.

-

Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization for Chiral Analysis:

-

Esterification: To the dried extract, add 100 µL of (S)-(+)-2-butanol and 20 µL of acetyl chloride. Heat at 100°C for 1 hour. Evaporate the reagents under nitrogen.

-

Acylation: To the dried ester, add 50 µL of trifluoroacetic anhydride. Heat at 60°C for 30 minutes. Evaporate the reagent under nitrogen.

-

Reconstitute the final derivative in 100 µL of hexane for GC-MS analysis.

3. GC-MS Analysis:

-

GC Column: DB-5 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification of characteristic ions of the derivatized this compound diastereomers.

Experimental Workflow: GC-MS Analysis of this compound

Protocol: Enzymatic Assay for 2-Ketoacid Reductase Activity

This spectrophotometric assay measures the activity of enzymes that reduce 2-keto-3-methylvaleric acid by monitoring the oxidation of NADH.

1. Reagents:

-

100 mM Potassium phosphate buffer, pH 7.0.

-

10 mM NADH solution.

-

100 mM 2-keto-3-methylvaleric acid solution.

-

Enzyme preparation (e.g., purified lactate dehydrogenase or cell lysate).

2. Assay Procedure:

-

In a cuvette, combine 800 µL of potassium phosphate buffer, 100 µL of NADH solution, and the enzyme preparation.

-

Incubate at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 100 µL of the 2-keto-3-methylvaleric acid solution.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

3. Calculation of Enzyme Activity:

-

The rate of NADH oxidation is proportional to the enzyme activity. The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Conclusion

This compound is a crucial metabolite in the isoleucine catabolic pathway. Its quantification, particularly the analysis of its stereoisomers, provides valuable insights into the metabolic status of individuals, especially in the context of inherited metabolic disorders like Maple Syrup Urine Disease. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and clinicians working to understand and manage these complex metabolic conditions. Further research into the specific 2-ketoacid reductases involved and their kinetic properties will enhance our understanding of isoleucine metabolism and may lead to the development of novel therapeutic strategies.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000317) [hmdb.ca]

- 2. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Keto-3-Methylvaleric Acid - Organic Acids, Plasma - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. researchgate.net [researchgate.net]

2-Hydroxy-3-methylpentanoic Acid as a Metabolite of L-Isoleucine: A Technical Guide for Researchers and Drug Development Professionals

Abstract: 2-Hydroxy-3-methylpentanoic acid, a hydroxylated branched-chain fatty acid, is a key metabolic intermediate in the catabolism of the essential amino acid L-isoleucine. Under normal physiological conditions, its presence in biological fluids is minimal. However, in certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD), its concentration elevates significantly, serving as a critical diagnostic marker. This technical guide provides a comprehensive overview of the metabolic context of this compound, detailing its biosynthesis from L-isoleucine, the enzymatic machinery involved, and its pathophysiological significance. Furthermore, this document outlines established analytical methodologies for its quantification and presents available quantitative data, offering a valuable resource for researchers, scientists, and professionals engaged in drug development and metabolic disease research.

Introduction

L-isoleucine, one of the three branched-chain amino acids (BCAAs), is indispensable for human health, playing a crucial role in protein synthesis, energy metabolism, and hemoglobin formation.[1][2] Unlike other amino acids, BCAAs are primarily catabolized in peripheral tissues, such as skeletal muscle, rather than the liver. The catabolic pathway of L-isoleucine involves a series of enzymatic reactions that generate intermediates for the tricarboxylic acid (TCA) cycle. This compound, also known as 2-hydroxy-3-methylvaleric acid, emerges as a byproduct of this pathway, particularly when the canonical enzymatic steps are compromised.[3][4]

The accumulation of this compound and other BCAA-derived metabolites is the hallmark of Maple Syrup Urine Disease (MSUD), a rare autosomal recessive disorder.[5][6] This condition results from a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a critical enzyme in BCAA catabolism.[7][8] The resulting buildup of BCAAs and their corresponding α-keto and α-hydroxy acids leads to severe neurological damage, highlighting the importance of understanding the metabolic fate of L-isoleucine and its derivatives.[5][9]

The L-Isoleucine Catabolic Pathway and Formation of this compound

The catabolism of L-isoleucine to its ultimate products, acetyl-CoA and propionyl-CoA, is a multi-step process occurring within the mitochondria.[10][11][12] The formation of this compound is intrinsically linked to the initial steps of this pathway.

Key Enzymatic Steps

-

Transamination: The first step in L-isoleucine catabolism is a reversible transamination reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT). This enzyme transfers the amino group from L-isoleucine to α-ketoglutarate, yielding glutamate and the branched-chain α-keto acid (BCKA), (S)-3-methyl-2-oxopentanoic acid (also known as α-keto-β-methylvaleric acid).[13]

-

Oxidative Decarboxylation: The subsequent and irreversible step is the oxidative decarboxylation of (S)-3-methyl-2-oxopentanoic acid to 2-methylbutanoyl-CoA.[10][12] This reaction is catalyzed by the mitochondrial multi-enzyme complex, the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[8][14][15] A deficiency in this complex is the underlying cause of MSUD.[5][7]

-

Formation of this compound: Under conditions of BCKDH deficiency, (S)-3-methyl-2-oxopentanoic acid accumulates. This α-keto acid can then be reduced to this compound.[3] While the specific enzyme responsible for this reduction in vivo is not definitively established, it is proposed that a lactate dehydrogenase or a similar hydroxy acid dehydrogenase may catalyze this reaction.[3]

The following diagram illustrates the initial steps of the L-isoleucine catabolic pathway and the shunt leading to the formation of this compound.

Quantitative Data

The concentration of this compound is a key indicator of metabolic dysfunction in the L-isoleucine catabolic pathway. Below is a summary of reported concentration ranges in different biological matrices. It is important to note that specific values can vary depending on the analytical method used, and the age and clinical state of the individual.

| Biological Matrix | Condition | Analyte | Concentration Range | Reference |

| Plasma | Maple Syrup Urine Disease (MSUD) | Leucine | >380 µmol/L (indicative of metabolic decompensation) | [16] |

| Plasma | Maple Syrup Urine Disease (MSUD) | Alloisoleucine | >5 µmol/L (diagnostic) | [16] |

| Plasma | Healthy Individuals | This compound | Very low to undetectable | [3] |

| Urine | Maple Syrup Urine Disease (MSUD) | This compound | Significantly elevated | [3][5] |

| Cerebrospinal Fluid (CSF) | Maple Syrup Urine Disease (MSUD) | This compound | Elevated | [3] |

Note: Specific quantitative data for this compound in healthy versus MSUD populations is not extensively detailed with precise ranges in the provided search results. The table reflects the qualitative statements of "very low" or "significantly elevated."

Experimental Protocols for Quantification

The accurate quantification of this compound in biological samples is crucial for the diagnosis and monitoring of MSUD. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[17]

General Experimental Workflow

The following diagram outlines a typical workflow for the analysis of this compound from biological samples.

Detailed Methodologies

4.2.1. Sample Preparation (General)

-

Sample Collection: Collect biological samples (e.g., blood, urine) using standard clinical procedures.

-

Internal Standard Addition: Spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., D3-2-hydroxy-3-methylpentanoic acid) to account for matrix effects and procedural losses.

-

Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a cold organic solvent such as acetonitrile or methanol.[17] Centrifuge to pellet the proteins and collect the supernatant.

-

Extraction: Further purify and concentrate the analyte using liquid-liquid extraction or solid-phase extraction (SPE).[17]

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust method for the analysis of volatile and thermally stable compounds. For non-volatile analytes like this compound, a derivatization step is necessary.

-

Derivatization: Evaporate the extracted sample to dryness under a stream of nitrogen. Reconstitute in a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and heat to convert the analyte into a volatile trimethylsilyl (TMS) derivative.

-

GC Separation:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injection: Inject the derivatized sample in split or splitless mode.

-

Oven Program: Employ a temperature gradient to separate the analytes based on their boiling points and column interactions.

-

-

MS Detection:

-

Ionization: Use electron ionization (EI).

-

Analysis Mode: Operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.[18]

-

4.2.3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and generally requires less sample preparation than GC-MS.

-

LC Separation:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: Employ a gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization.

-

-

MS/MS Detection:

-

Ionization: Use electrospray ionization (ESI) in negative ion mode.

-

Analysis Mode: Operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[17]

-

Pathophysiological Significance and Clinical Relevance

The primary clinical significance of this compound lies in its role as a biomarker for MSUD.[3] In this disease, the deficiency of the BCKDH complex leads to the accumulation of L-isoleucine and its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoic acid.[5][7] The subsequent reduction of this α-keto acid results in elevated levels of this compound.[3] The accumulation of these metabolites, particularly leucine and its α-keto acid, is neurotoxic and can lead to severe neurological damage, including intellectual disability, seizures, and coma if left untreated.[5][9]

The characteristic sweet, maple syrup-like odor of the urine and earwax in affected individuals is attributed to the accumulation of branched-chain α-keto acids, including the isoleucine-derived (S)-3-methyl-2-oxopentanoic acid.

Conclusion

This compound is a critical metabolite in the context of L-isoleucine catabolism. While present at very low levels in healthy individuals, its accumulation is a key diagnostic feature of Maple Syrup Urine Disease. Understanding the biochemical pathways leading to its formation, as well as the analytical methods for its precise quantification, is essential for the diagnosis, monitoring, and development of therapeutic strategies for this and potentially other related metabolic disorders. The methodologies and data presented in this guide provide a foundational resource for researchers and clinicians working to unravel the complexities of BCAA metabolism and its impact on human health. Further research is warranted to fully elucidate the potential biological activities of this compound beyond its role as a metabolic byproduct.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Amino-3-methylpentanoic acid | C6H13NO2 | CID 791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000317) [hmdb.ca]

- 4. Showing Compound this compound (FDB021944) - FooDB [foodb.ca]

- 5. Maple syrup urine disease - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Maple Syrup Urine Disease (MSUD): Background, Pathophysiology, Epidemiology [emedicine.medscape.com]

- 8. grokipedia.com [grokipedia.com]

- 9. qbpatologica.wordpress.com [qbpatologica.wordpress.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 15. Branched-chain alpha-keto acid dehydrogenase complex [dl1.en-us.nina.az]

- 16. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

2-Hydroxy-3-methylpentanoic Acid: A Key Metabolite in Maple Syrup Urine Disease

For Researchers, Scientists, and Drug Development Professionals

Maple Syrup Urine Disease (MSUD) is an autosomal recessive disorder caused by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This enzymatic defect disrupts the normal metabolism of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine, leading to their accumulation and that of their corresponding α-keto acids in bodily fluids. Among the metabolites that accumulate is 2-hydroxy-3-methylpentanoic acid, a derivative of isoleucine metabolism, which serves as a significant biomarker for this disease. This technical guide provides a comprehensive overview of the role of this compound in MSUD, including its biochemical origins, pathological concentrations, and detailed methodologies for its analysis.

Biochemical Significance and Pathophysiology

In individuals with MSUD, the impaired activity of the BCKDH complex leads to a buildup of branched-chain α-keto acids. Specifically, the α-keto acid derived from isoleucine, α-keto-β-methylvaleric acid, accumulates. This ketoacid can then be alternatively reduced to form this compound (also known as 2-hydroxy-3-methylvaleric acid). While not the primary pathogenic driver, its elevated presence is a direct consequence of the metabolic block and contributes to the overall metabolic derangement observed in MSUD patients. The accumulation of this and other organic acids can contribute to the characteristic sweet odor of the urine from which the disease derives its name.

Quantitative Data on this compound in MSUD

The concentration of this compound is significantly elevated in the urine and blood of individuals with MSUD compared to healthy individuals. While specific quantitative data for this compound is not as extensively reported as for the primary BCAAs and their corresponding α-keto acids, its presence is a consistent finding in the urinary organic acid profiles of MSUD patients.

For context, the table below summarizes the typical elevations of related key metabolites in the urine of untreated MSUD patients compared to healthy controls. It is important to note that the concentration of this compound would follow a similar trend of significant elevation in MSUD patients.

| Analyte | MSUD Patients (mmol/mol creatinine) | Healthy Controls (mmol/mol creatinine) |

| 2-Ketoisocaproic acid (from Leucine) | Markedly Elevated | Not typically detected or very low |

| 2-Keto-3-methylvaleric acid (from Isoleucine) | Markedly Elevated | Not typically detected or very low |

| 2-Ketoisovaleric acid (from Valine) | Markedly Elevated | Not typically detected or very low |

| 2-Hydroxyisovaleric acid | Significantly Elevated | < 10 |

| This compound | Significantly Elevated | Not typically detected or very low |

Note: The exact concentrations can vary depending on the severity of the MSUD phenotype, the individual's metabolic state, and their dietary intake.

Signaling Pathways and Experimental Workflows

To understand the biochemical context and analytical procedures related to this compound in MSUD, the following diagrams illustrate the relevant metabolic pathway and a typical experimental workflow for its quantification.

The diagram above illustrates the metabolic pathway of isoleucine. In healthy individuals, α-keto-β-methylvaleric acid is further metabolized by the BCKDH complex. In MSUD, this pathway is blocked, leading to the accumulation of α-keto-β-methylvaleric acid, which is then shunted towards its reduction to this compound.

This workflow outlines the key steps for the quantitative analysis of this compound in urine using gas chromatography-mass spectrometry (GC-MS), a commonly employed analytical technique for organic acids.

Experimental Protocols

The following section provides a detailed protocol for the quantification of this compound in urine by GC-MS, employing a stable isotope dilution method for enhanced accuracy and precision.

Protocol: Quantitative Analysis of Urinary this compound by GC-MS

1. Materials and Reagents

-

Urine Samples: Collected and stored at -80°C until analysis.

-

Internal Standard (IS): Deuterated this compound (d-HMPA). If not commercially available, a structurally similar compound not present in urine can be used after thorough validation.

-

Extraction Solvent: Ethyl acetate, analytical grade.

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Solvent for Derivatization: Pyridine, anhydrous.

-

Hydrochloric Acid (HCl): 6 M.

-

Sodium Chloride (NaCl): Analytical grade.

-

Anhydrous Sodium Sulfate (Na₂SO₄): Analytical grade.

-

Standard: this compound, analytical standard.

2. Sample Preparation

-

Thawing and Normalization: Thaw urine samples at room temperature. To account for variations in urine concentration, normalize the sample volume to creatinine concentration. A typical approach is to use a volume of urine containing a specific amount of creatinine (e.g., 0.5 mg).

-

Internal Standard Spiking: To each normalized urine sample, add a known amount of the internal standard (e.g., 10 µg of d-HMPA).

-

Acidification: Acidify the sample to a pH of approximately 1-2 by adding 6 M HCl. This ensures that the carboxylic acids are in their protonated form for efficient extraction.

-

Salting Out: Add NaCl to saturate the aqueous solution, which enhances the extraction efficiency of polar compounds into the organic phase.

-

Liquid-Liquid Extraction:

-

Add 3 mL of ethyl acetate to the sample tube.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

-

Repeat the extraction process twice more, combining the organic layers.

-

-

Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporation: Evaporate the dried extract to complete dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 40°C).

3. Derivatization

-

Reconstitution: To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

-

Reaction: Tightly cap the vial and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives of the organic acids.

-

Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

4. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL in splitless mode.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at 5°C/min.

-

Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.

-

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS derivative of this compound and its deuterated internal standard.

5. Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and a constant amount of the internal standard. Process these standards in the same manner as the urine samples.

-

Quantification: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Concentration Calculation: Determine the concentration of this compound in the urine samples by interpolating the analyte-to-internal standard peak area ratio from the calibration curve. The final concentration is typically expressed as mmol/mol of creatinine.

Conclusion

This compound is a valuable biomarker for the diagnosis and monitoring of Maple Syrup Urine Disease. Its accurate quantification, alongside other branched-chain amino and organic acids, is crucial for the effective management of patients. The detailed GC-MS protocol provided in this guide, which incorporates stable isotope dilution, offers a robust and reliable method for researchers and clinicians. Further research to establish more extensive quantitative data on the levels of this specific metabolite in larger MSUD cohorts will continue to enhance our understanding of the pathophysiology of this complex metabolic disorder and may aid in the development of novel therapeutic strategies.

The Biological Significance of 2-Hydroxy-3-methylpentanoic Acid: A Technical Guide for Researchers

An In-depth Examination of a Key Metabolite in Branched-Chain Amino Acid Metabolism and its Role as a Biomarker in Maple Syrup Urine Disease

Abstract

2-Hydroxy-3-methylpentanoic acid, also known as 2-hydroxy-3-methylvaleric acid (HMVA), is a crucial intermediate in the catabolism of the essential branched-chain amino acid, L-isoleucine. While typically present at low levels in healthy individuals, its accumulation is a key diagnostic indicator for the inherited metabolic disorder, Maple Syrup Urine Disease (MSUD). This technical guide provides a comprehensive overview of the biological functions of this compound, detailing its metabolic pathways, its pathophysiological role in MSUD, and the analytical methodologies for its quantification. This document is intended to serve as a foundational resource for researchers, clinicians, and professionals in drug development, offering insights into the significance of this organic acid in human health and disease.

Introduction

This compound is a branched-chain alpha-hydroxy acid derived from the metabolism of L-isoleucine.[1] Under normal physiological conditions, it is a minor metabolite. However, in the context of certain inborn errors of metabolism, its concentration in biological fluids can increase dramatically, serving as a critical biomarker. The primary clinical relevance of this compound is its association with Maple Syrup Urine Disease (MSUD), an autosomal recessive disorder caused by a deficiency in the activity of the branched-chain α-keto acid dehydrogenase (BCKAD) complex.[2] This guide will explore the metabolic origins of this compound, its role in the pathophysiology of MSUD, and the experimental approaches used for its detection and quantification.

Metabolic Pathway of this compound

The synthesis of this compound is intrinsically linked to the catabolic pathway of L-isoleucine.

Isoleucine Catabolism

The breakdown of L-isoleucine begins with a transamination reaction, converting it to its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoic acid, also known as 2-keto-3-methylvaleric acid (KMVA). This reaction is catalyzed by a branched-chain aminotransferase. Subsequently, KMVA is oxidatively decarboxylated by the BCKAD enzyme complex.

Formation in Maple Syrup Urine Disease (MSUD)

In individuals with MSUD, the BCKAD complex is deficient, leading to a metabolic block.[3] This results in the accumulation of the branched-chain amino acids (leucine, isoleucine, and valine) and their respective α-keto acids in bodily fluids.[2] The elevated levels of KMVA drive a reductive side reaction, likely catalyzed by a lactate dehydrogenase, to form this compound.[2]

Biological Role and Pathophysiology

In healthy individuals, this compound is considered a minor metabolic byproduct with no clearly defined signaling or regulatory functions. Its primary significance lies in its role as a biomarker for MSUD. The accumulation of this and other branched-chain metabolites is associated with the severe neurological symptoms characteristic of the disease, including developmental delay, seizures, and encephalopathy.[4] While the neurotoxicity in MSUD is primarily attributed to the high concentrations of leucine and its corresponding α-keto acid, α-ketoisocaproate, the elevated levels of all branched-chain metabolites, including this compound, contribute to the overall metabolic dysregulation.[4]

Quantitative Data

| Analyte | Biological Matrix | Condition | Concentration Range | Reference(s) |

| This compound | Blood (Plasma/Serum) | Normal (Newborn) | <0.7 µM | [2] |

| This compound | Blood (Plasma/Serum) | MSUD | Significantly Elevated | [5] |

| This compound | Urine | Normal | Trace amounts | [5] |

| This compound | Urine | MSUD | Significantly Elevated | [5] |

| This compound | Cerebrospinal Fluid (CSF) | MSUD | Elevated | [6] |

Experimental Protocols

The analysis of this compound in biological fluids is typically performed as part of a broader organic acid profiling using chromatographic methods coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and robust method for the analysis of urinary organic acids.

Sample Preparation:

-

Internal Standard Addition: An appropriate internal standard (e.g., a stable isotope-labeled analog) is added to a defined volume of urine.

-

Extraction: The organic acids are extracted from the acidified urine sample using an organic solvent such as ethyl acetate or diethyl ether.

-

Derivatization: The extracted organic acids are chemically modified to increase their volatility for GC analysis. A common method is trimethylsilylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Analysis: The derivatized sample is injected into the GC-MS system for separation and detection.

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., a non-polar fused silica column).

-

Mass Spectrometer: A single quadrupole or tandem mass spectrometer is used for detection and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers an alternative with simpler sample preparation.

Sample Preparation:

-

Internal Standard Addition: An internal standard is added to the urine sample.

-

Protein Precipitation/Dilution: For urine, a simple dilution or protein precipitation with a solvent like acetonitrile is often sufficient.

-

Analysis: The prepared sample is injected into the LC-MS system.

Instrumentation:

-

Liquid Chromatograph: A reversed-phase or mixed-mode column is used for separation.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or QTOF) provides high sensitivity and specificity.

Signaling Pathways and Future Directions

Currently, there is no direct evidence to suggest that this compound plays a direct role in major signaling pathways such as the mTOR or insulin signaling pathways. Its biological significance appears to be primarily as an indicator of metabolic dysregulation in the context of MSUD.

Future research could explore potential subtle biological activities of this molecule, particularly in the high concentrations observed in MSUD. Investigating its effects on neuronal cell cultures could provide insights into whether it contributes to the neurotoxicity seen in the disease. Furthermore, detailed metabolomic studies in MSUD patients may help to further elucidate the downstream metabolic consequences of its accumulation.

Conclusion

This compound is a key metabolite in the catabolism of L-isoleucine. Its accumulation in biological fluids is a hallmark of Maple Syrup Urine Disease, making it an indispensable biomarker for the diagnosis and monitoring of this condition. While a direct role in cell signaling has not been established, its presence at high concentrations is indicative of a significant metabolic imbalance with severe pathological consequences. The analytical methods of GC-MS and LC-MS are essential tools for its quantification, aiding in the clinical management of patients with MSUD. Further research is warranted to fully understand the potential biological activities of this and other accumulating metabolites in the pathophysiology of this complex disease.

References

- 1. Maple syrup urine disease: interrelations between branched-chain amino-, oxo- and hydroxyacids; implications for treatment; associations with CNS dysmyelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Metabolism of branched-chain amino acids in maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma amino acid and urine organic acid profiles of Filipino patients with maple syrup urine disease (MSUD) and correlation with their neurologic features - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0000317) [hmdb.ca]

- 6. Reduction of large neutral amino acid concentrations in plasma and CSF of patients with maple syrup urine disease during crises - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the four stereoisomers of 2-Hydroxy-3-methylpentanoic acid: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). Also known as 2-hydroxy-3-methylvaleric acid (HMVA), this molecule is a significant metabolite in the L-isoleucine catabolic pathway. Its stereochemistry plays a crucial role in its biological recognition and function. This document details the physicochemical properties, metabolic pathways, and relevant experimental protocols for the synthesis and analysis of these stereoisomers, making it an essential resource for professionals in metabolic research, diagnostics, and chiral chemistry.

Introduction to this compound Stereoisomers

This compound is a chiral organic compound possessing two stereocenters at the C2 and C3 positions. This results in the existence of four distinct stereoisomers, grouped into two pairs of enantiomers and four pairs of diastereomers. These isomers are naturally occurring metabolites derived from the essential amino acid L-isoleucine.

The primary interest in these molecules stems from their role in human metabolism. Elevated levels of all four stereoisomers are found in the blood and urine of individuals with Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder affecting the breakdown of branched-chain amino acids.[1][2] Consequently, these isomers serve as key biomarkers for the diagnosis and monitoring of MSUD.[3] Understanding the distinct properties and metabolic generation of each isomer is critical for advancing diagnostic methods and therapeutic strategies.

dot

Caption: Relationships between the four stereoisomers of this compound.

Physicochemical and Computed Properties

The stereochemical configuration of each isomer influences its physical properties, such as melting point and optical rotation. While experimental data for all isomers is not widely available, a combination of reported experimental values and predicted data is summarized below. These properties are essential for designing purification strategies and for the characterization of synthetic and biological samples.

| Property | (2S,3S) Isomer | (2R,3R) Isomer | (2S,3R) Isomer | (2R,3S) Isomer |

| IUPAC Name | (2S,3S)-2-hydroxy-3-methylpentanoic acid | (2R,3R)-2-hydroxy-3-methylpentanoic acid | (2S,3R)-2-hydroxy-3-methylpentanoic acid | (2R,3S)-2-hydroxy-3-methylpentanoic acid |

| Synonyms | L-Isoleucic acid | D-Isoleucic acid | L-allo-Isoleucic acid | D-allo-Isoleucic acid |

| CAS Number | 51576-04-6 | 86540-81-0 / 59653-35-9 | 86630-77-5 | 70748-47-9 |

| Molecular Formula | C₆H₁₂O₃ | C₆H₁₂O₃ | C₆H₁₂O₃ | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol | 132.16 g/mol | 132.16 g/mol | 132.16 g/mol |

| Melting Point (°C) | 52-57[4][5] | Solid (Value not reported)[6] | Not Available | Not Available |

| Boiling Point (°C) | 251.3 ± 13.0 (Predicted)[4] | 251.3 ± 13.0 (Predicted) | 251.3 ± 13.0 (Predicted) | 251.3 ± 13.0 (Predicted)[7] |

| Specific Rotation [α]D | +22.4° (c=1.25, CHCl₃) | Not Available | Not Available | Not Available |

| pKa | 3.89 ± 0.31 (Predicted)[2][3][4][8] | 3.89 ± 0.31 (Predicted) | 3.89 ± 0.31 (Predicted) | 3.89 ± 0.31 (Predicted)[1][7] |

| Solubility | 82 g/L (25 °C)[3] | Not Available | Not Available | Not Available |

Biological Role and Metabolic Pathway

The four stereoisomers of this compound are direct products of the catabolism of L-isoleucine and its stereoisomer, L-alloisoleucine. The metabolic pathway begins with the transamination of the amino acid to its corresponding α-keto acid, 2-keto-3-methylvaleric acid (KMVA). The stereochemistry at the C3 position of KMVA is subject to racemization during the transamination process.[1][2]

Subsequently, the α-keto group of the different KMVA stereoisomers is reduced, likely by a lactate dehydrogenase or a similar enzyme, to a hydroxyl group, yielding the four stereoisomers of HMVA.[2] In healthy individuals, these metabolites are present at low levels, but in MSUD, a deficiency in the branched-chain α-keto acid dehydrogenase complex prevents the further breakdown of KMVA, leading to its accumulation and subsequent reduction to high levels of HMVA.

dot

Caption: Formation of HMPA stereoisomers from L-isoleucine and L-alloisoleucine.

While some vendor information suggests potential antimicrobial or insulin-sensitizing effects, these claims are not yet substantiated by robust, peer-reviewed studies.[9] The primary, clinically validated role of these molecules remains as biomarkers for metabolic disease.[3] A potential area for future research is the interaction of these hydroxy fatty acids with hydroxycarboxylic acid receptors (HCARs), which are known to be activated by other metabolic intermediates like lactate and 3-hydroxybutyrate, but no direct evidence for such an interaction currently exists.

Experimental Protocols

Accurate synthesis, separation, and quantification of the this compound stereoisomers are essential for research and clinical applications. The following sections provide detailed methodologies for key experiments.

Stereoselective Synthesis (General Approach)

While a specific, detailed protocol for each isomer is not publicly available in a single source, the synthesis of all four stereoisomers has been reported.[1][2] A general and effective strategy involves the stereoselective reduction of the prochiral ketone in 2-keto-3-methylvaleric acid (KMVA). Biocatalytic reduction using ketoreductase (KRED) enzymes is a modern and highly effective method for achieving high diastereo- and enantioselectivity.

Objective: To synthesize a specific stereoisomer of this compound via enzymatic reduction.

Materials:

-

(3S)- or (3R)-2-keto-3-methylvaleric acid sodium salt

-

Ketoreductase (KRED) enzyme panel (e.g., from Codexis or similar)

-

NADH or NADPH cofactor

-

Glucose and Glucose Dehydrogenase (GDH) for cofactor regeneration

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (1 M)

Protocol:

-

Cofactor Regeneration System Setup: In a temperature-controlled reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0) containing glucose (1.5 eq) and glucose dehydrogenase (GDH, ~5 mg/mL).

-

Reaction Initiation: Add the starting material, 2-keto-3-methylvaleric acid sodium salt (1.0 eq), and the cofactor NAD(P)H (0.01 eq) to the buffer.

-

Enzyme Addition: Initiate the reaction by adding the selected ketoreductase (e.g., KRED-110 for the (2S,3S) isomer from the (3S)-keto acid, ~2 mg/mL). The choice of KRED is critical and must be determined through screening to achieve the desired stereochemical outcome.[10]

-

Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle stirring. Monitor the disappearance of the starting material by HPLC or TLC. The reaction is typically complete within 24 hours.

-

Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

-

Extraction: Extract the aqueous layer three times with an equal volume of ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the resulting this compound isomer by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and stereochemical purity using NMR spectroscopy, mass spectrometry, and chiral HPLC analysis.

Chiral Separation by HPLC

Direct separation of the four stereoisomers is most effectively achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). Polysaccharide-based columns are particularly well-suited for resolving hydroxy acids.

dot

Caption: A systematic approach to developing a chiral HPLC separation method.

Objective: To separate and quantify the stereoisomers of this compound from a mixture.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral Stationary Phase Column: Chiralpak AD-H, Chiralcel OD-H, or equivalent (amylose or cellulose-based)

-

Mobile Phase A: n-Hexane (HPLC grade)

-

Mobile Phase B: 2-Propanol (IPA) or Ethanol (HPLC grade)

-

Acidic Modifier: Trifluoroacetic acid (TFA)

-

Sample Diluent: Mobile phase or Hexane/IPA (90:10)

-

Standard solutions of each stereoisomer (if available) or a racemic/diastereomeric mixture

Protocol:

-

Sample Preparation: Dissolve the sample containing the HMVA isomers in the sample diluent to a final concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions (Starting Point):

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

-

System Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

-

Analysis: Inject the prepared sample and record the chromatogram. The different stereoisomers will elute at different retention times.

-

Method Optimization: If separation is incomplete (Resolution < 1.5), systematically adjust the following parameters:

-

Modifier Percentage: Vary the percentage of IPA or ethanol. Increasing the alcohol content generally decreases retention time but may also reduce resolution.

-

Flow Rate: Decrease the flow rate (e.g., to 0.5-0.8 mL/min) to improve resolution.

-

Temperature: Vary the column temperature. Lower temperatures often increase enantioselectivity.

-

Column Choice: If necessary, screen other polysaccharide-based CSPs.[11][12]

-

Conclusion and Future Directions

The four stereoisomers of this compound are clinically relevant metabolites whose stereochemistry is intrinsically linked to the metabolism of L-isoleucine. This guide has provided a consolidated resource on their properties, metabolic origin, and analytical methodologies. While their role as biomarkers for Maple Syrup Urine Disease is well-established, further research is needed to validate other potential biological activities, such as antimicrobial or insulin-sensitizing effects. The detailed protocols provided herein offer a solid foundation for researchers aiming to synthesize, separate, and study these fascinating chiral molecules, paving the way for improved diagnostics and a deeper understanding of metabolic pathways.

References

- 1. On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy (2R,3R)-2-hydroxy-3-methylpentanoic acid | 59653-35-9 [smolecule.com]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0000317) [hmdb.ca]

- 5. tobias-lib.ub.uni-tuebingen.de [tobias-lib.ub.uni-tuebingen.de]

- 6. (2R,3R)-2-hydroxy-3-methylpentanoic acid | 86540-81-0 | Benchchem [benchchem.com]

- 7. chembk.com [chembk.com]

- 8. keto acids: Topics by Science.gov [science.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

- 11. benchchem.com [benchchem.com]

- 12. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Structure and Function of Alpha-hydroxy-beta-methylvaleric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-hydroxy-beta-methylvaleric acid, systematically known as 2-hydroxy-3-methylpentanoic acid, is a branched-chain hydroxy fatty acid and a key metabolite in the catabolic pathway of the essential amino acid isoleucine. This document provides a comprehensive overview of its chemical structure, stereoisomerism, and its primary known biological function as a metabolic intermediate. Particular focus is given to its clinical relevance in the context of Maple Syrup Urine Disease (MSUD), a rare inherited metabolic disorder. This guide also outlines methodologies for its quantification in biological matrices and discusses its enzymatic synthesis.

Chemical Structure and Properties

Alpha-hydroxy-beta-methylvaleric acid is a chiral molecule with the chemical formula C₆H₁₂O₃.[1] It possesses two stereocenters at the alpha and beta carbons, giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The structure consists of a pentanoic acid backbone with a hydroxyl group at the C2 (alpha) position and a methyl group at the C3 (beta) position.[1]

Table 1: Physicochemical Properties of Alpha-hydroxy-beta-methylvaleric Acid

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| CAS Number | 488-15-3 (for mixture of diastereomers) | [1] |

| Synonyms | This compound, 2-hydroxy-3-methylvaleric acid | [1] |

Visualization of the Chemical Structure

The following diagram illustrates the chemical structure of (2S,3S)-alpha-hydroxy-beta-methylvaleric acid.

Caption: Chemical structure of alpha-hydroxy-beta-methylvaleric acid.

Biological Function and Metabolic Significance

The primary established function of alpha-hydroxy-beta-methylvaleric acid is as a metabolic intermediate in the catabolism of the branched-chain amino acid (BCAA) isoleucine.[2]

Role in Isoleucine Catabolism

Isoleucine, an essential amino acid, undergoes a series of enzymatic reactions for its degradation. A key step involves the conversion of isoleucine to its corresponding alpha-keto acid, alpha-keto-beta-methylvaleric acid (also known as 2-keto-3-methylvaleric acid). In a side reaction, this alpha-keto acid can be reduced to form alpha-hydroxy-beta-methylvaleric acid. This reduction is thought to be catalyzed by lactate dehydrogenase.[2]

Visualization of the Metabolic Pathway

The following diagram illustrates the position of alpha-hydroxy-beta-methylvaleric acid within the isoleucine catabolic pathway.

Caption: Role in isoleucine catabolism.

Clinical Relevance: Maple Syrup Urine Disease (MSUD)

Maple Syrup Urine Disease (MSUD) is an autosomal recessive metabolic disorder caused by a deficiency in the activity of the branched-chain alpha-keto acid dehydrogenase (BCKAD) complex.[3] This enzyme complex is responsible for the oxidative decarboxylation of the alpha-keto acids derived from the BCAAs: leucine, isoleucine, and valine.

In individuals with MSUD, the impaired function of the BCKAD complex leads to the accumulation of BCAAs and their respective alpha-keto acids in bodily fluids. Consequently, the reduction of the accumulated alpha-keto-beta-methylvaleric acid to alpha-hydroxy-beta-methylvaleric acid is also elevated.[2][3] While the primary neurotoxicity in MSUD is attributed to the high levels of leucine and its corresponding alpha-keto acid, the elevated concentrations of other metabolites, including alpha-hydroxy-beta-methylvaleric acid, are used as diagnostic markers for the disease.[3]

Table 2: Normal and Pathological Concentrations of Alpha-hydroxy-beta-methylvaleric Acid

| Biological Fluid | Condition | Concentration Range | Reference |

| Blood | Normal (Newborn) | <0.7 µM | [2] |

| Urine | MSUD | Significantly elevated | [2][3] |

| Cerebrospinal Fluid (CSF) | MSUD | Elevated | [2] |

Experimental Protocols

Quantification of Alpha-hydroxy-beta-methylvaleric Acid by LC-MS/MS

The analysis of alpha-hydroxy-beta-methylvaleric acid in biological samples is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

3.1.1. Sample Preparation (Human Plasma)

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of water with 0.1% formic acid).

3.1.2. LC-MS/MS Parameters

-

LC Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing over time to elute the analyte.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is often employed.

-

MRM Transitions: Specific precursor-to-product ion transitions for alpha-hydroxy-beta-methylvaleric acid and its internal standard are monitored for quantification.

Visualization of the LC-MS/MS Workflow

Caption: LC-MS/MS analytical workflow.

Enzymatic Synthesis

The stereospecific synthesis of alpha-hydroxy acids can be achieved using enzymatic methods. Lactate dehydrogenase (LDH) isoforms have been shown to reduce a variety of alpha-keto acids.

3.2.1. General Protocol for LDH-mediated Synthesis

-

Reaction Mixture: Prepare a buffered solution (e.g., phosphate buffer, pH 7.0) containing the substrate, alpha-keto-beta-methylvaleric acid.

-

Cofactor: Add an excess of the reducing cofactor, NADH.

-

Enzyme: Initiate the reaction by adding a purified preparation of L- or D-lactate dehydrogenase, depending on the desired stereoisomer of the product.

-